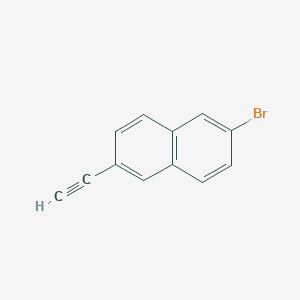![molecular formula C10H16F3NO4 B6167680 4-{[(tert-butoxy)carbonyl]amino}-5,5,5-trifluoropentanoic acid CAS No. 2361942-75-6](/img/new.no-structure.jpg)
4-{[(tert-butoxy)carbonyl]amino}-5,5,5-trifluoropentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{[(tert-butoxy)carbonyl]amino}-5,5,5-trifluoropentanoic acid is a synthetic organic compound characterized by its trifluoromethyl group and tert-butoxycarbonyl (Boc) protecting group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the following:
Boc Protection: The amino group of pentanoic acid is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.
Trifluoromethylation: The resulting Boc-protected pentanoic acid undergoes trifluoromethylation using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic anhydride.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The carboxylic acid group can be oxidized to produce derivatives such as esters or amides.
Reduction: The trifluoromethyl group can undergo reduction reactions under specific conditions.
Substitution: The Boc group can be removed using acids like trifluoroacetic acid, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium(VI) oxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Trifluoroacetic acid or hydrochloric acid.
Major Products Formed:
Esters and Amides: Resulting from the oxidation of the carboxylic acid group.
Reduced Trifluoromethyl Compounds: Resulting from the reduction of the trifluoromethyl group.
Deprotected Amino Compounds: Resulting from the removal of the Boc group.
Aplicaciones Científicas De Investigación
Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand the role of trifluoromethyl groups in biological systems. Medicine: Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The compound exerts its effects through interactions with molecular targets and pathways. The trifluoromethyl group can influence the binding affinity and selectivity of the compound towards biological targets. The Boc group provides stability and protection during synthesis and storage.
Comparación Con Compuestos Similares
4-{[(tert-butoxy)carbonyl]amino}pentanoic acid: Lacks the trifluoromethyl group.
5,5,5-trifluoropentanoic acid: Lacks the Boc-protected amino group.
Uniqueness: The presence of both the trifluoromethyl group and the Boc-protected amino group makes this compound unique, offering distinct chemical and biological properties compared to similar compounds.
This comprehensive overview highlights the significance of 4-{[(tert-butoxy)carbonyl]amino}-5,5,5-trifluoropentanoic acid in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound in research and development.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Propiedades
Número CAS |
2361942-75-6 |
|---|---|
Fórmula molecular |
C10H16F3NO4 |
Peso molecular |
271.2 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



